molecular formula C10H8BrN B2503895 8-Bromo-7-methylisoquinoline CAS No. 1936091-91-6

8-Bromo-7-methylisoquinoline

Cat. No.: B2503895
CAS No.: 1936091-91-6
M. Wt: 222.085
InChI Key: YSPYFTJORZWNFD-UHFFFAOYSA-N
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Description

8-Bromo-7-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring.

Scientific Research Applications

8-Bromo-7-methylisoquinoline has several applications in scientific research:

Safety and Hazards

The compound has been classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-methylisoquinoline typically involves the bromination of 7-methylisoquinoline. One common method is the direct bromination using bromine in the presence of a suitable solvent such as nitrobenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the 8-position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would require stringent control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-7-methylisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted isoquinolines depending on the nucleophile used.

    Oxidation Products: N-oxides or other oxidized derivatives.

    Reduction Products: Reduced forms of the isoquinoline ring.

Comparison with Similar Compounds

Properties

IUPAC Name

8-bromo-7-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-2-3-8-4-5-12-6-9(8)10(7)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPYFTJORZWNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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